(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride (S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13751825
InChI: InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)4-6-2-1-3-8-9(6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H/t7-;/m0./s1
SMILES: C1OC2=CC=CC(=C2O1)CC(C(=O)O)N.Cl
Molecular Formula: C10H12ClNO4
Molecular Weight: 245.66 g/mol

(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13751825

Molecular Formula: C10H12ClNO4

Molecular Weight: 245.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride -

Specification

Molecular Formula C10H12ClNO4
Molecular Weight 245.66 g/mol
IUPAC Name (2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)4-6-2-1-3-8-9(6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H/t7-;/m0./s1
Standard InChI Key VLXVGQNYQFQESW-FJXQXJEOSA-N
Isomeric SMILES C1OC2=CC=CC(=C2O1)C[C@@H](C(=O)O)N.Cl
SMILES C1OC2=CC=CC(=C2O1)CC(C(=O)O)N.Cl
Canonical SMILES C1OC2=CC=CC(=C2O1)CC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound is formally classified as the hydrochloride salt of (S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid. Its IUPAC name, (2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid hydrochloride, reflects the S-configuration at the alpha-carbon and the benzodioxole substituent at the beta-position . The stereochemistry is critical for potential biological interactions, as evidenced by studies on analogous chiral amino acids .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H12ClNO4\text{C}_{10}\text{H}_{12}\text{ClNO}_{4}
Molecular Weight245.66 g/mol
IUPAC Name(2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid hydrochloride
Canonical SMILESC1OC2=CC=CC(=C2O1)CC@@HN.Cl
InChIKeyVLXVGQNYQFQESW-FJXQXJEOSA-N

The benzodioxole group confers aromaticity and potential π-π stacking interactions, while the protonated amino and carboxylate groups enable salt bridge formation in aqueous environments .

Spectral and Crystallographic Data

Although crystallographic data for this specific hydrochloride salt are unavailable, the parent amino acid (CID 54422979) has been characterized via NMR and mass spectrometry . The hydrochloride form’s infrared spectrum likely shows stretches for NH3+_3^+ (~2500–3000 cm1^{-1}), C=O (~1700 cm1^{-1}), and benzodioxole C-O-C (~1250 cm1^{-1}) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through asymmetric synthesis or resolution of racemic mixtures. A representative pathway involves:

  • Benzodioxole Formation: Condensation of catechol derivatives with dichloromethane or dibromomethane under basic conditions to form the benzodioxole ring .

  • Strecker Amino Acid Synthesis: Introduction of the amino group via reaction with ammonium cyanide and subsequent hydrolysis .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Benzodioxole FormationCs2_2CO3_3, CH2_2Cl2_2, reflux40–60%
Amino Acid SynthesisDiethyl acetamidomalonate, K2_2CO3_3, reflux50–70%
Salt FormationHCl (gaseous), Et2_2O>90%

Chiral auxiliaries or enzymatic resolution may be employed to ensure enantiopurity .

Purification and Analysis

Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH). Purity is assessed by HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) and chiral GC for enantiomeric excess determination .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (water: ~50 mg/mL at 25°C; DMSO: >100 mg/mL) but is poorly soluble in nonpolar solvents. The hydrochloride salt enhances aqueous solubility compared to the free base. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under inert atmosphere .

Acid-Base Behavior

The amino group (pKa_a ~9.5) and carboxylate group (pKa_a ~2.5) dictate zwitterionic behavior in physiological pH, while the hydrochloride salt stabilizes the protonated amine .

Research Applications and Biological Relevance

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC50_{50}Reference
2-Amino-3-(3,4-methylenedioxyphenyl)propanoic acidGABAA_A receptor12 μM
2-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acidDOPA decarboxylase8.5 μM

Biochemical Tool Development

The compound serves as a precursor for fluorescent probes and photoaffinity labels, leveraging the benzodioxole’s electron-rich aromatic system for conjugation .

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